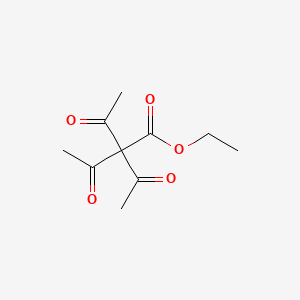
2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . This compound is characterized by the presence of a cyclohexadienone ring substituted with a chloroethylidene group and an oxime functional group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime typically involves the reaction of 2,5-cyclohexadien-1-one with a chloroethylidene reagent under specific conditions. The reaction is carried out in the presence of a base to facilitate the formation of the oxime group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial methods focus on optimizing the reaction parameters to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chloroethylidene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethylidene group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The chloroethylidene group can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activities .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclohexadien-1-one: A similar compound with a different substitution pattern on the cyclohexadienone ring.
2,5-Cyclohexadien-1-one, 4-(2-bromoethylidene)-, oxime: A bromine-substituted analog with similar reactivity but different properties due to the halogen substitution.
Uniqueness
2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
19352-30-8 |
|---|---|
Fórmula molecular |
C8H8ClNO |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
N-[4-(2-chloroethylidene)cyclohexa-2,5-dien-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c9-6-5-7-1-3-8(10-11)4-2-7/h1-5,11H,6H2 |
Clave InChI |
ZPZARDXRSWEWAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=NO)C=CC1=CCCl |
SMILES canónico |
C1=CC(=NO)C=CC1=CCCl |
Sinónimos |
2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methyloctahydrocyclopenta[c]pyrrole-4,6-diyl)dimethanol](/img/structure/B579389.png)




![trimethyl-[[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]silane](/img/structure/B579397.png)

![(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one](/img/structure/B579401.png)

![methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate](/img/structure/B579404.png)
![[(Z)-2-phenoxyethylideneamino]urea](/img/structure/B579405.png)

